molecular formula C15H14Cl2N2O B5868339 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide

2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide

Cat. No.: B5868339
M. Wt: 309.2 g/mol
InChI Key: RYVRSGQFUOCIQO-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival. By inhibiting PARP activity, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide. One area of research could be to further explore its potential as a therapeutic agent for the treatment of cancer. Additionally, research could be conducted to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's disease. Finally, research could be conducted to develop new and more efficient synthesis methods for this compound, which could make it more widely available for use in laboratory experiments.

Synthesis Methods

2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide can be synthesized using a simple three-step process. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with dimethylamine, which results in the formation of 2,3-dichloro-N,N-dimethylbenzamide. The second step involves the reaction of this intermediate with 4-dimethylaminophenylboronic acid, which results in the formation of this compound. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the key areas of research has been its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(2)11-8-6-10(7-9-11)18-15(20)12-4-3-5-13(16)14(12)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVRSGQFUOCIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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